2-Cyano-2,2-dimethylethane-1-sulfonamide
Overview
Description
2-Cyano-2,2-dimethylethane-1-sulfonamide, also known as CDSA, is a sulfonamide compound . It has a molecular weight of 162.21 g/mol . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyano-2-methylpropane-1-sulfonamide . The InChI code is 1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Vinyl Sulfones and Sulfonamides : Research has developed efficient protocols for synthesizing vinyl sulfones and sulfonamides, highlighting their roles in enzyme inhibition and their utility as active agents in various organic reactions. The study demonstrates the synthesis from related precursors using a dehydrative synthesis approach, offering insights into the structural properties through NMR and mass spectrometry Kharkov University Bulletin Chemical Series, 2020.
Utility in Sulfonamide and Sulfamide Preparation : Another study explores the use of DABCO-bis(sulfur dioxide), as a convenient source of sulfur dioxide in organic synthesis. This process facilitates the formation of sulfonamides and sulfamides, demonstrating the compound's versatility in chemical synthesis Organic Letters, 2011.
Material Science and Polymer Chemistry
- Development of Proton Exchange Membranes : A novel study on sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups presents a significant advancement in materials for proton exchange membranes. The research shows how the incorporation of these groups enhances membrane stability and proton conductivity, offering promising applications in fuel cell technology Journal of Membrane Science, 2010.
Medicinal Chemistry and Biochemical Applications
- Fluorescence Sensing of Biothiols : In the context of medicinal chemistry, a sulfonamide-based fluorescent probe for discriminative sensing of biothiols in vitro and in living cells was developed. This highlights the compound's application in biochemical studies and potential diagnostic tools, demonstrating its sensitivity and selectivity for cysteine, homocysteine, and glutathione Analytical Chemistry, 2015.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-cyano-2-methylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWZIDNYBPKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2,2-dimethylethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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